molecular formula C19H15N3O4 B3883440 5-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-2-methylisoindole-1,3-dione

5-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-2-methylisoindole-1,3-dione

Cat. No.: B3883440
M. Wt: 349.3 g/mol
InChI Key: UZQLDOWPIORWOX-UHFFFAOYSA-N
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Description

5-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-2-methylisoindole-1,3-dione is a complex organic compound characterized by the presence of isoindole and phthalimide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-2-methylisoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative. One common method includes the condensation of phthalic anhydride with 2-methylisoindole-1,3-dione under controlled conditions to form the desired product . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-2-methylisoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-2-methylisoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-2-methylisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-2-methylisoindole-1,3-dione is unique due to its specific combination of isoindole and phthalimide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-2-methylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-21-16(23)14-7-6-11(10-15(14)17(21)24)20-8-9-22-18(25)12-4-2-3-5-13(12)19(22)26/h2-7,10,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQLDOWPIORWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-2-methylisoindole-1,3-dione

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